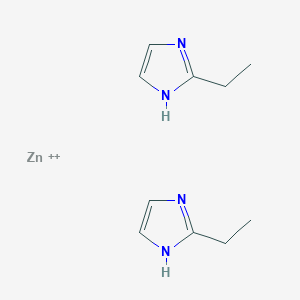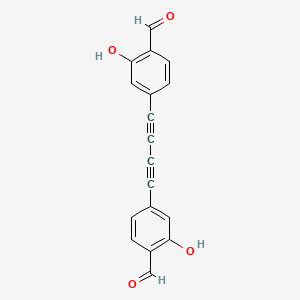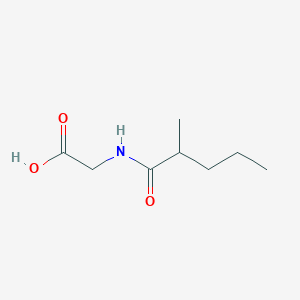
Monozinc(II) bis(2-ethyl-1H-imidazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Monozinc(II) bis(2-ethyl-1H-imidazole) is a coordination compound featuring zinc(II) ions coordinated with two 2-ethyl-1H-imidazole ligands
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Monozinc(II) bis(2-ethyl-1H-imidazole) typically involves the reaction of zinc(II) salts with 2-ethyl-1H-imidazole under controlled conditions. One common method involves dissolving zinc(II) acetate in a suitable solvent, such as ethanol, and then adding 2-ethyl-1H-imidazole to the solution. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the coordination compound. The product is then isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of Monozinc(II) bis(2-ethyl-1H-imidazole) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent choice, and reactant concentrations, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Monozinc(II) bis(2-ethyl-1H-imidazole) can undergo various chemical reactions, including:
Substitution Reactions: The imidazole ligands can be substituted with other ligands, leading to the formation of different coordination compounds.
Oxidation-Reduction Reactions: The zinc(II) center can participate in redox reactions, although it is generally stable in its +2 oxidation state.
Complexation Reactions:
Common Reagents and Conditions
Common reagents used in reactions involving Monozinc(II) bis(2-ethyl-1H-imidazole) include:
Ligands: Various ligands, such as phosphines, amines, and other heterocycles, can be used in substitution reactions.
Oxidizing and Reducing Agents: Agents like hydrogen peroxide or sodium borohydride can be used in redox reactions.
Solvents: Solvents such as ethanol, methanol, and acetonitrile are commonly used in these reactions.
Major Products
The major products formed from reactions involving Monozinc(II) bis(2-ethyl-1H-imidazole) depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield new coordination compounds with different ligands, while redox reactions can result in the formation of zinc(0) or zinc(II) species with altered coordination environments.
Aplicaciones Científicas De Investigación
Monozinc(II) bis(2-ethyl-1H-imidazole) has a wide range of scientific research applications, including:
Catalysis: The compound can serve as a catalyst or catalyst precursor in various organic transformations, such as hydrogenation, oxidation, and cross-coupling reactions.
Materials Science: It can be used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and sensing.
Medicinal Chemistry: The compound’s coordination environment can be tailored to interact with biological targets, making it a potential candidate for drug development and therapeutic applications.
Biological Studies: It can be used as a model compound to study metal-ligand interactions and their effects on biological systems.
Mecanismo De Acción
The mechanism of action of Monozinc(II) bis(2-ethyl-1H-imidazole) depends on its specific application. In catalysis, the zinc(II) center can activate substrates through coordination, facilitating various chemical transformations. In biological systems, the compound can interact with proteins, enzymes, or nucleic acids, potentially altering their function or activity. The imidazole ligands can also participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall reactivity and binding affinity.
Comparación Con Compuestos Similares
Similar Compounds
Zinc(II) bis(imidazole): Similar to Monozinc(II) bis(2-ethyl-1H-imidazole), but with imidazole ligands instead of 2-ethyl-1H-imidazole.
Zinc(II) bis(benzimidazole): Features benzimidazole ligands, which have a fused benzene ring, providing different electronic and steric properties.
Zinc(II) bis(2-methyl-1H-imidazole): Contains 2-methyl-1H-imidazole ligands, which have a methyl group instead of an ethyl group.
Uniqueness
Monozinc(II) bis(2-ethyl-1H-imidazole) is unique due to the presence of the 2-ethyl-1H-imidazole ligands, which provide distinct steric and electronic properties compared to other imidazole derivatives. These properties can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H16N4Zn+2 |
|---|---|
Peso molecular |
257.6 g/mol |
Nombre IUPAC |
zinc;2-ethyl-1H-imidazole |
InChI |
InChI=1S/2C5H8N2.Zn/c2*1-2-5-6-3-4-7-5;/h2*3-4H,2H2,1H3,(H,6,7);/q;;+2 |
Clave InChI |
XPKATAROURDKHM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NC=CN1.CCC1=NC=CN1.[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759531.png)
![[(1,5-dimethyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11759539.png)




-1H-pyrazol-3-yl]methyl})amine](/img/structure/B11759568.png)

![{[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759586.png)

![tert-Butyl (S)-(4-oxo-2,3,4,5-tetrahydropyrido[3,2-b][1,4]oxazepin-3-yl)carbamate](/img/structure/B11759606.png)
![[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl][3-(morpholin-4-yl)propyl]amine](/img/structure/B11759609.png)

